N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: Starting from a suitable diamine and a diacid chloride under basic conditions.
Introduction of the pyrimidine moiety: Using a nucleophilic substitution reaction with a fluoropyrimidine derivative.
Attachment of the tert-butylphenyl group: Through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to the desired biological effect. The exact pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Tert-butylphenyl)-4-(5-chloropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
- N-(4-Tert-butylphenyl)-4-(5-methylpyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
Uniqueness
N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is unique due to the presence of the fluoropyrimidine moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the pyrimidine ring.
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-19(2,3)13-4-6-15(7-5-13)23-18(27)24-8-9-25(16(26)12-24)17-21-10-14(20)11-22-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSVMCXHCCCYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.